Almitrine-raubasine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

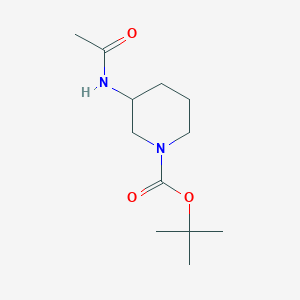

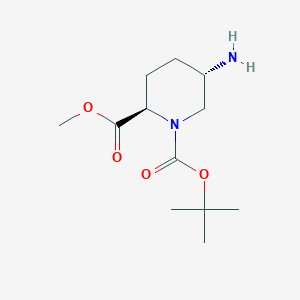

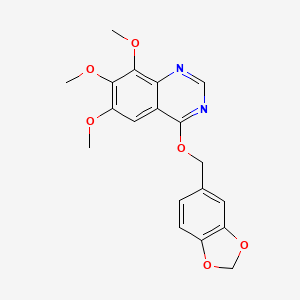

Almitrine-raubasine is a combination of two compounds: almitrine and raubasine. Almitrine is a diphenylmethylpiperazine derivative classified as a respiratory stimulant. It enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . The combination of almitrine and raubasine has been marketed under various brand names, including Duxil, for the treatment of age-related cerebral disorders, functional rehabilitation after stroke, and other neurosensory vascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

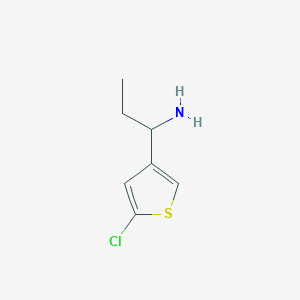

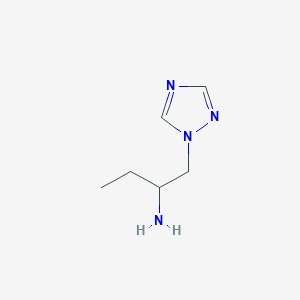

The synthesis of almitrine involves the reaction of 2,4-diamino-6-chloro-s-triazine with bis(4-fluorophenyl)methylpiperazine under specific conditions . Raubasine is typically extracted from the plant Rauwolfia serpentina, which is known for its medicinal properties .

Industrial Production Methods

Industrial production of almitrine-raubasine involves the combination of the synthetic almitrine with the naturally extracted raubasine. The process includes purification steps to ensure the quality and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Almitrine-raubasine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include modified derivatives of almitrine and raubasine, which may have enhanced pharmacological properties .

Scientific Research Applications

Almitrine-raubasine has been extensively studied for its applications in various fields:

Mechanism of Action

Almitrine acts as an agonist at the peripheral chemoreceptors located on the carotid bodies, enhancing respiration by increasing arterial oxygen tension and decreasing arterial carbon dioxide tension . Raubasine works as a vasodilator, increasing blood flow to the brain and neurosensory tissues . The combination of these two compounds results in improved oxygen delivery and enhanced cognitive function .

Comparison with Similar Compounds

Similar Compounds

Flunarizine: A diphenylmethylpiperazine derivative used as a calcium channel blocker.

Diphenylmethylpiperazine: A class of compounds with various pharmacological properties.

Uniqueness

Almitrine-raubasine is unique due to its dual action as a respiratory stimulant and vasodilator. This combination enhances both oxygen delivery and blood flow, making it particularly effective in treating conditions like chronic obstructive pulmonary disease and age-related cognitive decline .

Properties

IUPAC Name |

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKZCNVWFBSPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H53F2N9O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)

![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)

![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)

![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)